![molecular formula C16H14FNO2 B2475119 N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide CAS No. 924824-27-1](/img/structure/B2475119.png)
N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide” belongs to the class of organic compounds known as amides. These are organic compounds containing a carbonyl group that is linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray diffraction, FTIR, 1H and 13C NMR, and MS spectroscopies . These techniques can provide information about the arrangement of atoms in a molecule and the types of bonds between them.Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present in the molecule. For example, sulfonamides have been found to have extensive biological activities and are used in various fields of medicine .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound can be determined using various techniques. These properties include melting point, solubility, and stability. For example, similar compounds like 3-Fluoroacetophenone are known to be combustible liquids .Scientific Research Applications
Crystal Structure Analysis
Research has focused on the crystal structures of N-substituted chromene carboxamides, revealing that these molecules are essentially planar and exhibit specific conformations that could influence their chemical reactivity and interaction with biological targets. For instance, the study by Gomes et al. (2015) detailed the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, highlighting the importance of halogenation in the phenyl ring for molecular conformation (Gomes et al., 2015).
Chemosensor Applications
Chromene derivatives have been explored for their potential as chemosensors due to their selective fluorescence response to ions. Meng et al. (2018) synthesized a highly selective fluorescence chemosensor based on a coumarin fluorophore, showing an "on-off-on" fluorescence response toward Cu2+ and H2PO4−, which demonstrates the application potential of chromene carboxamides in sensing technologies (Meng et al., 2018).
Antioxidant and Antibacterial Agents
Compounds structurally related to N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide have shown promising antioxidant and antibacterial properties. Subbareddy and Sumathi (2017) developed a series of 4H-chromene-3-carboxamide derivatives demonstrating significant antioxidant and antibacterial activities, hinting at the potential therapeutic applications of such compounds (Subbareddy & Sumathi, 2017).
Material Science Applications
In the realm of material sciences, chromene derivatives have been utilized in the synthesis of novel polyamides and polymers. Sun et al. (2016) prepared electroactive polyamides with bis(diphenylamino)-fluorene units, exhibiting excellent solubility, thermal stability, and electrochromic properties. This suggests potential applications of chromene carboxamides in developing new materials with advanced functionalities (Sun et al., 2016).
Safety and Hazards
properties
IUPAC Name |
N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c17-13-5-3-6-14(9-13)18-16(19)12-8-11-4-1-2-7-15(11)20-10-12/h1-7,9,12H,8,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIBPPPEUWGNNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.